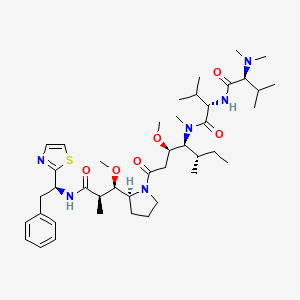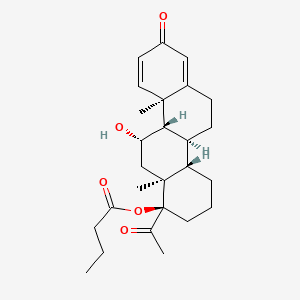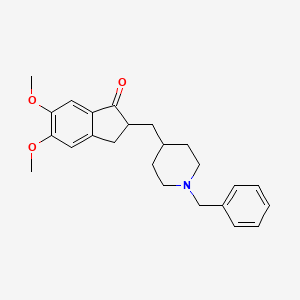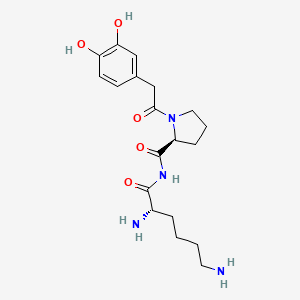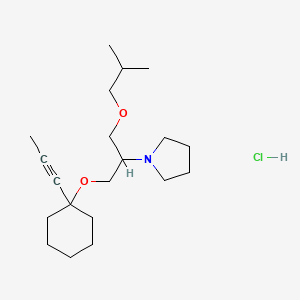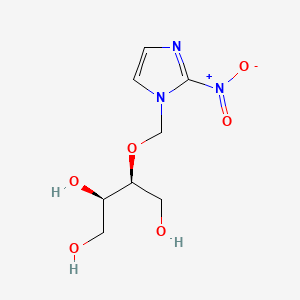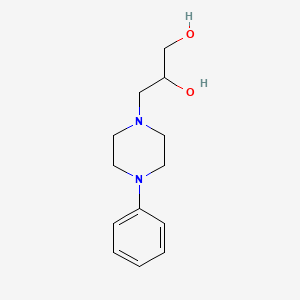
Dropropizine
概述
描述
Dropropizine 是一种外周作用的止咳药,用于缓解由过敏或感冒引起的咳嗽。 它以多种形式出售,包括栓剂、片剂和糖浆,并在包括德国、中美洲、南美洲和一些非洲国家在内的多个国家有售 。this compound 以其在不引起中枢神经系统副作用的情况下抑制咳嗽的有效性而闻名。
生化分析
Biochemical Properties
Dropropizine acts by inhibiting the cough reflex through its action on the peripheral receptors and their afferent conductors .
Cellular Effects
This compound is used to stop a cough caused by allergies or a cold . It has been found to be an effective antitussive drug in both children and adults, with statistically significant better overall efficacy outcomes vs. central antitussive drugs in terms of reducing cough intensity and frequency, and nocturnal awakenings .
Molecular Mechanism
It is known to act primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
It has been found to be an effective antitussive drug in both children and adults .
Metabolic Pathways
It is known that this compound is metabolized in humans mainly by hydroxylation of the aromatic ring, by N-dealkylation of the parent drug and of the hydroxyl-metabolite to the corresponding N-phenylpiperazines, and by degradation of the piperazine moiety .
准备方法
合成路线和反应条件: Dropropizine 可以通过将 1-苯基哌嗪与甘油环氧丙烷 (1,2-环氧-3-羟基丙烷) 偶联来合成。 该过程涉及在受控条件下将 1-苯基哌嗪与甘油环氧丙烷反应以形成 this compound 。 This compound 的对映异构体可以通过使用肟酯和来自洋葱假单胞菌的固定化脂肪酶来制备,这使得能够以高光学和化学产率分离 ®- 和 (S)-Dropropizine.
工业生产方法: this compound 的工业生产涉及使用 1-苯基哌嗪与甘油环氧丙烷相同的偶联反应进行大规模合成。该工艺针对高产率和高纯度进行了优化,确保最终产品符合药典标准。 对映异构体通过重结晶分离和纯化,以获得具有最小杂质的所需对映异构体 .
化学反应分析
反应类型: Dropropizine 经历各种化学反应,包括芳环的羟基化、形成 N-苯基哌嗪的 N-脱烷基化以及哌嗪部分的降解。这些反应对其在人体内的代谢至关重要。
常用试剂和条件: 羟基化反应通常涉及使用氧化剂,而 N-脱烷基化需要促进氮原子烷基去除的特定酶或化学试剂。 哌嗪部分的降解可以在酸性或碱性条件下发生,具体取决于所需产物.
形成的主要产物: this compound 化学反应形成的主要产物包括羟基化代谢物和 N-苯基哌嗪。 这些代谢物可以使用气相色谱-质谱法 (GC-MS) 在人尿中检测到,从而提供 this compound 摄入的证据.
科学研究应用
Dropropizine 具有多种科学研究应用,包括其在化学、生物学、医学和工业中的应用。 在化学中,它被用作测定药物制剂中 this compound 的参比标准,方法是采用分光光度法 。 在生物学和医学中,this compound 正在研究其止咳特性及其在治疗咳嗽方面可能带来的治疗优势,而不会引起中枢神经系统副作用 。 在制药工业中,this compound 用于开发止咳药和相关药物 .
作用机制
Dropropizine 作为一种外周止咳药,这意味着它通过作用于外周受体及其传入传导器来抑制咳嗽。 它不影响中枢神经系统,这与可能导致便秘和呼吸抑制等副作用的阿片类止咳药不同 。 其作用机制中涉及的分子靶点和通路包括对 C 纤维活性的调节,这有助于减少咳嗽反射 .
相似化合物的比较
类似化合物:
- 左 Dropropizine
- 右 this compound
- N-苯基哌嗪
比较: this compound 的外周作用机制是独一无二的,这使其有别于作用于中枢神经系统的其他止咳药。 左 this compound,this compound 的左旋异构体,也作为一种外周止咳药,但由于其更好的止咳活性/镇静作用比,而更受青睐 。 右 this compound,右旋对映异构体,由于其选择性较低和副作用较高而较少使用 。 N-苯基哌嗪,this compound 合成中的前体,不具有止咳特性,但在 this compound 的生产中至关重要 .
This compound 独特的外周作用和最小的副作用使其成为治疗咳嗽的宝贵化合物,使其有别于其他类似化合物。
属性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045624 | |
| Record name | Dropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17692-31-8 | |
| Record name | (±)-Dropropizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dropropizine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dropropizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dropropizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dropropizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROPROPIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dropropizine?
A1: this compound is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []
Q2: Does this compound interact with opioid receptors?
A3: No, receptor binding studies indicate that this compound does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []
Q3: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies report utilizing various spectroscopic techniques to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized this compound and its derivatives. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized this compound derivatives. []
- Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of this compound enantiomers in biological samples. []
Q5: Are there specific formulation strategies mentioned for this compound to improve its stability or bioavailability?
A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that this compound is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence suggesting that this compound possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.
Q7: Have there been any computational chemistry studies conducted on this compound?
A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between this compound and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards this compound.
Q8: How do structural modifications of this compound affect its activity?
A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of this compound derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levothis compound.
Q9: What is the pharmacokinetic profile of this compound?
A12: Studies in rats show that this compound is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levothis compound and Dextrothis compound) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrothis compound might increase the plasma and tissue exposure of Levothis compound, especially after oral administration of the racemic mixture. []
Q10: How is this compound metabolized in humans?
A10: Research indicates that this compound undergoes several metabolic pathways in humans, including:
- Hydroxylation of the aromatic ring. []
- N-dealkylation of both the parent drug and its hydroxylated metabolite. []
- Degradation of the piperazine moiety. []
Q11: Does the enantiomeric form of this compound affect its antitussive activity?
A15: Yes, Levothis compound, the (S)-enantiomer of this compound, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levothis compound as a safer alternative to the racemic drug.
Q12: What models have been used to study the antitussive activity of this compound?
A12: Various animal models have been employed to evaluate the antitussive efficacy of this compound and Levothis compound, including:
- Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]
- Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []
- Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []
- Cats: Mechanically induced cough models in conscious cats. [, , ]
Q13: How does the antitussive effect of this compound compare to other antitussives in experimental settings?
A13: Studies have compared the antitussive efficacy of this compound and Levothis compound to other commonly used antitussives:
- Codeine: this compound and Levothis compound generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]
- Other Non-narcotic Antitussives: The efficacy of this compound and Levothis compound has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]
Q14: Have any human studies been conducted to assess the antitussive efficacy of this compound?
A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of this compound and Levothis compound using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.
Q15: What is known about the toxicity profile of this compound?
A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of this compound in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.
Q16: What analytical methods are commonly used to determine this compound levels?
A16: Several analytical techniques have been employed for the determination of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of this compound enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]
- Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of this compound in pharmaceutical formulations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of this compound in humans and to analyze its presence in urine samples. []
- Voltammetry: Voltammetric methods have also been proposed for the determination of this compound in pharmaceutical formulations and biological fluids. []
Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for this compound analysis?
A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of this compound. [] This research demonstrated the potential of MIPs as a sample preparation technique for this compound analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



